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Compound of Interest

Compound Name: (E)-Ethyl p-methoxycinnamate

Cat. No.: B7798235

Introduction

(E)-Ethyl p-methoxycinnamate (EPMC) is a prominent naturally occurring cinnamate ester,
primarily isolated from the rhizomes of Kaempferia galanga (Kencur).[1] It is widely recognized
for its role as a UV-absorber in sunscreens and possesses a range of pharmacological
properties, including anti-inflammatory, antimicrobial, and analgesic effects.[1][2] Accurate and
unambiguous structural confirmation is critical for its application in research and drug
development. This technical guide provides an in-depth overview of the spectroscopic
characterization of EPMC using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared
(IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for
researchers and scientists.

Molecular Structure

The structure of (E)-Ethyl p-methoxycinnamate, with the IUPAC name ethyl (E)-3-(4-
methoxyphenyl)prop-2-enoate, consists of a para-substituted methoxy-phenyl ring attached to
an ethyl acrylate moiety in the trans (E) configuration.[3]

Chemical Formula: C12H1403[4] Molecular Weight: 206.24 g/mol

Data Presentation: Spectroscopic Analysis

The following tables summarize the key quantitative data obtained from NMR, IR, and MS
analyses of (E)-Ethyl p-methoxycinnamate.
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Table 1: *H NMR Spectroscopic Data

Solvent: CDCIs, Frequency: 500 MHz

. . Coupling
Chemical Shift L .
Multiplicity Constant (J) No. of Protons  Assighment
(3) ppm
Hz
1.32 Triplet (t) 7.5 3H -O-CHz2-CHs
3.82 Singlet (s) - 3H Ar-OCHs
4.25 Quartet (q) 7.5 2H -O-CHz2-CHs
Vinylic H (o to
6.31 Doublet (d) 16.0 1H
C=0)
Aromatic H
6.90 Doublet (d) 7.0 2H
(ortho to -OCH?3)
Aromatic H
7.42 Doublet (d) 7.0 2H
(meta to -OCH5)
VinylicH (B to
7.65 Doublet (d) 16.0 1H
C=0)

Data sourced

from EvitaChem.

Interpretation of *H NMR Spectrum: The *H NMR spectrum clearly confirms the structure of
EPMC. The triplet at 1.32 ppm and the quartet at 4.25 ppm are characteristic of an ethyl ester
group. The singlet at 3.82 ppm corresponds to the methoxy group protons. Two doublets at
6.90 ppm and 7.42 ppm indicate a para-substituted benzene ring. Crucially, the two vinylic
protons appear as doublets at 6.31 ppm and 7.65 ppm with a large coupling constant of 16.0
Hz, which is definitive for the trans (E) configuration of the double bond.

Table 2: *C NMR Spectroscopic Data

Solvent: CDClIs, Frequency: 125 MHz
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Chemical Shift (8) ppm Carbon Type Assighment

13.8 CHs -O-CH2-CHs

55.4 CHs Ar-OCHs

64.4 CH2 -O-CH2-CHs

114.4 CH Aromatic CH (ortho to -OCHs)
115.9 CH Vinylic CH (a to C=0)

Aromatic C (ipso, attached to
127.3 C

vinyl)
129.8 CH Aromatic CH (meta to -OCHs)
144.3 CH Vinylic CH (B to C=0)
Aromatic C (ipso, attached to -
161.5 C
OCHs3)
167.5 C Ester Carbonyl (C=0)

Data sourced from

ResearchGate.

Interpretation of 13C NMR Spectrum: The 3C NMR spectrum is consistent with the presence of
12 unique carbon atoms. The signal at 167.5 ppm is characteristic of an ester carbonyl carbon.
The signals at 144.3 ppm and 115.9 ppm correspond to the two vinylic carbons. The aromatic
region shows four signals, confirming the para-substitution pattern. The remaining signals at
64.4, 55.4, and 13.8 ppm are assigned to the ethyl and methoxy carbons, respectively.

Table 3: Infrared (IR) Spectroscopy Data

Sample Preparation: KBr disc or Thin Film
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Functional Group

Wavenumber (V) cm— Intensity .

Assignment
2966, 2839 Medium C-H stretch (sp?)

C=0 stretch (a,B-unsaturated
1701 - 1705 Strong

ester)
1637 Medium C=C stretch (alkene)
1512 - 1605 Medium-Strong C=C stretch (aromatic ring)
1173 Strong C-O stretch (ester)

C-H out-of-plane bend (p-
825 Strong

disubstituted)

Interpretation of IR Spectrum: The IR spectrum displays key absorption bands that identify the

functional groups in EPMC. The most prominent peak is the strong absorption around 1705

cm™1, indicative of the carbonyl group of a conjugated ester. The presence of alkene and

aromatic C=C bonds is confirmed by absorptions in the 1637-1512 cm~1 region. Strong bands

for C-O stretching further support the ester and ether functionalities. The band at 825 cm~1is

characteristic of the out-of-plane bending of C-H bonds in a para-substituted aromatic ring.

Table 4: Mass Spectrometry (MS) Data

lonization Method: Electron lonization (El)

© 2025 BenchChem. All rights reserved.

4/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7798235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mass-to-Charge Ratio

(miz) Relative Intensity Assignment of Fragment
206 Moderate [M]* (Molecular lon)

178 Moderate [M - Cz2Ha4]*

161 High (Base Peak) [M - «OC2H5s]*

133 Moderate [M - Cz2Hs02C]*

121 Moderate [CsHoO]*

77 Low [CeHs]* (Phenyl)

Data sourced from

ResearchGate.

Interpretation of Mass Spectrum: The mass spectrum under electron ionization shows a clear

molecular ion [M]* peak at m/z 206, which corresponds to the molecular weight of EPMC. The
most abundant peak (base peak) is observed at m/z 161, resulting from the characteristic loss
of an ethoxy radical (*OC:z2Hs) from the molecular ion. Other significant fragments, such as m/z
178 (loss of ethene) and m/z 133 (loss of the ethyl carboxylate group), further corroborate the

proposed structure.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Accurately weigh approximately 5-10 mg of (E)-Ethyl p-
methoxycinnamate.

¢ Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCls) in a standard 5 mm NMR tube.

¢ Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as
an internal standard for chemical shift referencing (6 = 0.00 ppm).
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 Instrumentation: Place the NMR tube into the spinner and insert it into the NMR
spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire the *H NMR spectrum followed by the 3C NMR spectrum.
Standard pulse programs are typically used. Ensure proper shimming to achieve high
resolution.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction. Integrate the signals in the H
NMR spectrum and pick the peaks for both spectra.

Infrared (IR) Spectroscopy (Thin Solid Film Method)

o Sample Preparation: Place approximately 20-50 mg of solid (E)-Ethyl p-methoxycinnamate
into a small vial.

Dissolution: Add a few drops of a volatile organic solvent (e.g., acetone or methylene
chloride) to completely dissolve the solid.

Film Formation: Apply one or two drops of the resulting solution onto the surface of a single,
clean salt plate (e.g., NaCl or KBr).

Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even
film of the solid compound on the plate.

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and
acquire the spectrum. A background spectrum of the clean, empty instrument should be run
first.

Cleaning: After analysis, clean the salt plate thoroughly with a dry solvent (e.g., acetone) and
return it to a desiccator for storage.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer.
For a volatile solid like EPMC, a direct insertion probe or a gas chromatography inlet (GC-
MS) can be used.
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« lonization: In the ion source, bombard the sample molecules with a high-energy beam of
electrons (typically 70 eV for Electron lonization - El). This process creates a positively
charged molecular ion ([M]*) and various fragment ions.

o Mass Analysis: Accelerate the generated ions and pass them through a mass analyzer (e.g.,
a magnetic sector or a quadrupole analyzer), which separates the ions based on their mass-
to-charge (m/z) ratio.

o Detection: The separated ions are detected by an electron multiplier or a similar detector,
which generates a signal proportional to the number of ions at each m/z value.

o Data Representation: The output is presented as a mass spectrum, which is a plot of relative
ion abundance versus the m/z ratio.

Visualization of Characterization Workflow

The logical process for the complete spectroscopic characterization of a compound like (E)-
Ethyl p-methoxycinnamate is outlined in the diagram below.
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Caption: Workflow for the spectroscopic characterization of (E)-Ethyl p-methoxycinnamate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methoxycinnamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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p-methoxycinnamate-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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